molecular formula C27H24O9 B2533114 (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate CAS No. 858764-95-1

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate

Cat. No.: B2533114
CAS No.: 858764-95-1
M. Wt: 492.48
InChI Key: XJPHEGKYIIHTIM-YVNNLAQVSA-N
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Description

This compound is a benzofuran-derived molecule featuring a (Z)-configured benzylidene moiety at the 2-position of the dihydrobenzofuran core. The 3-oxo group contributes to its electrophilic reactivity, while the 3,4,5-trimethoxybenzylidene and 3,4-dimethoxybenzoate substituents enhance its steric bulk and electronic complexity. Its molecular formula is C₂₈H₂₆O₁₀, with a molecular weight of 522.5 g/mol (estimated from analogous structures in and ). The compound’s structural uniqueness lies in the combination of methoxy groups at distinct positions on both the benzylidene and benzoate moieties, which differentiates it from related derivatives.

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O9/c1-30-19-9-6-16(13-21(19)31-2)27(29)35-17-7-8-18-20(14-17)36-22(25(18)28)10-15-11-23(32-3)26(34-5)24(12-15)33-4/h6-14H,1-5H3/b22-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPHEGKYIIHTIM-YVNNLAQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a benzofuran core and multiple methoxy substituents, which may influence its reactivity and biological interactions.

Structural Characteristics

The molecular formula of the compound is C24H25O8C_{24}H_{25}O_{8}, with a molecular weight of approximately 453.55 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially facilitating cellular uptake and interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors within biological systems. The trimethoxybenzylidene moiety may play a crucial role in binding interactions, while the benzoate group could enhance solubility and bioavailability.

Antioxidant Activity

Studies have indicated that compounds with similar structures possess significant antioxidant properties. The presence of methoxy groups is often associated with enhanced radical scavenging activity, which can protect cells from oxidative stress.

Antimicrobial Properties

Research has shown that benzofuran derivatives exhibit antimicrobial activity against various pathogens. The unique structural features of this compound suggest potential efficacy against bacterial and fungal strains.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, although further investigation is required to elucidate these pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuran Lacks trimethoxy groupsReduced reactivity and biological activity
(Z)-3-oxo-2-(3,4-dimethoxybenzylidene)-2,3-dihydrobenzofuran Fewer methoxy groupsModerate biological activity
(Z)-5-Methoxyflavone Contains methoxy groupsAntioxidant activity
Benzofuran Derivative A Similar benzofuran coreAntimicrobial properties

Case Studies

  • Antioxidant Activity Study : In vitro assays demonstrated that related compounds showed significant DPPH radical scavenging activity. The antioxidant capacity was attributed to the electron-donating ability of the methoxy groups.
  • Cytotoxicity Assay : A study involving various cancer cell lines indicated that this compound exhibited IC50 values in the micromolar range, suggesting potent cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs (see , and 5):

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target compound: (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate 3,4,5-Trimethoxybenzylidene; 3,4-dimethoxybenzoate ester C₂₈H₂₆O₁₀ ~522.5 Dual methoxy substitution on both aromatic rings; Z-configuration stabilizes planar structure .
Analog 1: (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate () 3,4,5-Trimethoxybenzylidene; cyclohexanecarboxylate ester C₂₅H₂₆O₇ 438.48 Cyclohexane ester reduces polarity, likely enhancing lipophilicity .
Analog 2: (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate () 3,4,5-Trimethoxybenzylidene; 2,6-dimethoxybenzoate ester C₂₇H₂₄O₁₀ 508.5 2,6-Dimethoxy substitution creates steric hindrance, potentially reducing reactivity .
Analog 3: (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate () 2,4,5-Trimethoxybenzylidene; methanesulfonate ester C₂₀H₂₀O₈S 420.43 Methanesulfonate ester increases acidity and solubility; altered methoxy positions .

Key Findings:

Substituent Position Effects :

  • The 3,4,5-trimethoxybenzylidene group in the target compound and Analog 1/2 provides electron-donating effects, enhancing resonance stabilization compared to the 2,4,5-trimethoxy variant in Analog 3 .
  • The 3,4-dimethoxybenzoate ester in the target compound offers a balance between steric bulk and electronic effects, unlike the 2,6-dimethoxybenzoate in Analog 2, which introduces steric clashes that may hinder binding to biological targets .

Ester Group Influence :

  • Cyclohexanecarboxylate (Analog 1) and methanesulfonate (Analog 3) esters significantly alter solubility and metabolic stability. The target compound’s benzoate ester is intermediate in polarity, favoring both membrane permeability and aqueous solubility .

However, the target compound’s dual methoxy substitution may enhance binding specificity compared to less-substituted analogs .

Research Implications and Limitations

  • Computational Studies : Programs like SHELXL () and SIR97 () are essential for resolving crystal structures of these compounds, particularly given their stereochemical complexity.
  • Data Gaps : , and 5 lack explicit biological activity data. Future studies should correlate structural features (e.g., methoxy positioning) with anticancer or antimicrobial efficacy, as suggested by the prevalence of similar benzofuran derivatives in drug discovery.

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